molecular formula C6H3ClF2N4 B11896490 2-Chloro-6-(difluoromethyl)-9H-purine

2-Chloro-6-(difluoromethyl)-9H-purine

Cat. No.: B11896490
M. Wt: 204.56 g/mol
InChI Key: NAUGJJOIEGOXFT-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The presence of chlorine and difluoromethyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropurine with difluoromethylating agents under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the difluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Reduced purine derivatives.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with nucleic acids.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-9H-purine involves its interaction with biological macromolecules such as enzymes and nucleic acids. The compound can inhibit the activity of specific enzymes by binding to their active sites. It may also interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects. The presence of chlorine and difluoromethyl groups enhances its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9H-purine: Lacks the difluoromethyl group, making it less versatile in certain chemical reactions.

    6-(Difluoromethyl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2,6-Dichloro-9H-purine: Contains an additional chlorine atom, which may alter its chemical properties and reactivity.

Uniqueness

2-Chloro-6-(difluoromethyl)-9H-purine is unique due to the presence of both chlorine and difluoromethyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H3ClF2N4

Molecular Weight

204.56 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-7H-purine

InChI

InChI=1S/C6H3ClF2N4/c7-6-12-2(4(8)9)3-5(13-6)11-1-10-3/h1,4H,(H,10,11,12,13)

InChI Key

NAUGJJOIEGOXFT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(F)F)Cl

Origin of Product

United States

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